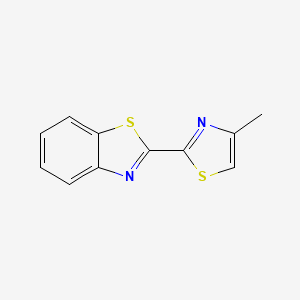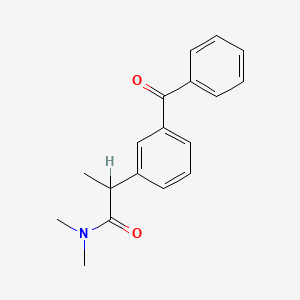
2-(4-methyl-2-thiazolyl)-Benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole typically involves the reaction of 4-methyl-2-thiazolylamine with benzothiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-methyl-2-thiazolylamine reacts with a carbonyl group of a benzothiazole derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methyl-2-thiazolyl)-Benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(4-methyl-2-thiazolyl)-Benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-2-thiazolyl)-Benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-thiazolylamine
- Benzothiazole
- 2-(2-thiazolyl)-Benzothiazole
Uniqueness
2-(4-methyl-2-thiazolyl)-Benzothiazole is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H8N2S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-6-14-10(12-7)11-13-8-4-2-3-5-9(8)15-11/h2-6H,1H3 |
Clave InChI |
HSKPCPQLOWIWMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)

![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)



![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)


